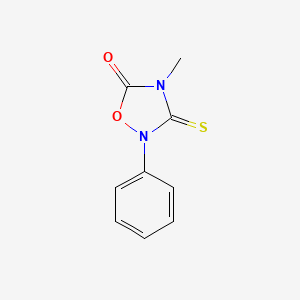
4-Methyl-2-phenyl-3-sulfanylidene-1,2,4-oxadiazolidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-phenyl-3-sulfanylidene-1,2,4-oxadiazolidin-5-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-phenyl-3-sulfanylidene-1,2,4-oxadiazolidin-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a thiosemicarbazide derivative with an appropriate carbonyl compound. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-phenyl-3-sulfanylidene-1,2,4-oxadiazolidin-5-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Applications De Recherche Scientifique
4-Methyl-2-phenyl-3-sulfanylidene-1,2,4-oxadiazolidin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-phenyl-3-sulfanylidene-1,2,4-oxadiazolidin-5-one involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to the inhibition of their activity. For example, its potential anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes, which are involved in the inflammatory response. Additionally, its anticancer activity may be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-phenyl-1,2,4-oxadiazolidin-5-one: Lacks the sulfur atom, which may affect its chemical reactivity and biological activity.
2-Phenyl-3-sulfanylidene-1,2,4-oxadiazolidin-5-one: Similar structure but without the methyl group, which may influence its solubility and interaction with molecular targets.
4-Methyl-3-sulfanylidene-1,2,4-oxadiazolidin-5-one: Lacks the phenyl group, which may alter its overall stability and reactivity.
Uniqueness
4-Methyl-2-phenyl-3-sulfanylidene-1,2,4-oxadiazolidin-5-one is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, which imparts distinct chemical properties
Propriétés
Numéro CAS |
67587-50-2 |
|---|---|
Formule moléculaire |
C9H8N2O2S |
Poids moléculaire |
208.24 g/mol |
Nom IUPAC |
4-methyl-2-phenyl-3-sulfanylidene-1,2,4-oxadiazolidin-5-one |
InChI |
InChI=1S/C9H8N2O2S/c1-10-8(14)11(13-9(10)12)7-5-3-2-4-6-7/h2-6H,1H3 |
Clé InChI |
LYWMDYBRDFEPRM-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=S)N(OC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


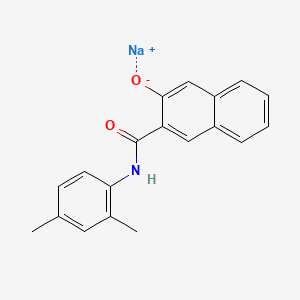
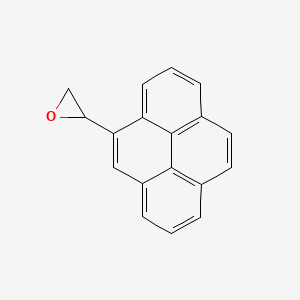

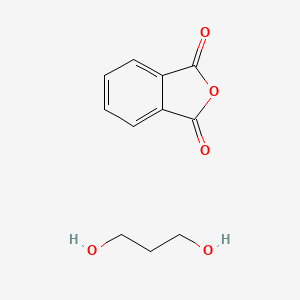
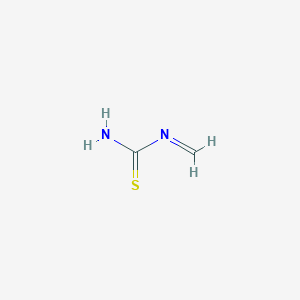
![Dimethyl 5,6-bis(methylcarbamoyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B14458718.png)




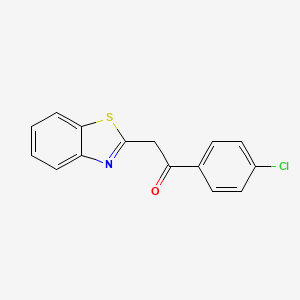
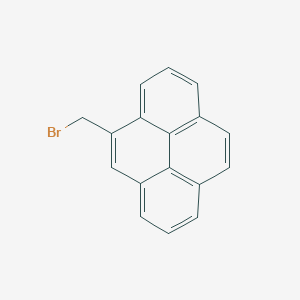
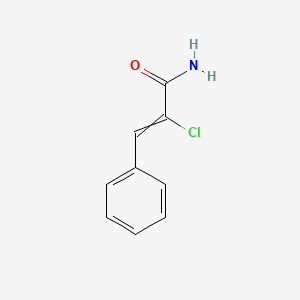
![N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide](/img/structure/B14458769.png)
